Product packaging for Calcium biphosphate(Cat. No.:CAS No. 7758-23-8)

Calcium biphosphate

Cat. No.: B1205293
CAS No.: 7758-23-8
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
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Description

Calcium bis(dihydrogenphosphate) is a calcium phosphate. It has a role as a fertilizer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH3O4P B1205293 Calcium biphosphate CAS No. 7758-23-8

Properties

CAS No.

7758-23-8

Molecular Formula

CaH3O4P

Molecular Weight

138.07 g/mol

IUPAC Name

calcium;dihydrogen phosphate

InChI

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

UUVBYOGFRMMMQL-UHFFFAOYSA-N

impurities

PHOSPHORIC ACID

SMILES

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2]

Canonical SMILES

OP(=O)(O)O.[Ca]

Color/Form

SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES
COLORLESS, PEARLY SCALES OR POWDER

density

2.220 @ 18 °C/4 °C

Other CAS No.

7758-23-8

physical_description

DryPowder;  PelletsLargeCrystals
Granular powder or white, deliquescent crystals or granules

Pictograms

Corrosive; Irritant

solubility

SOL IN DIL HYDROCHLORIC ACID;  MODERATELY SOL IN WATER;  SOL IN NITRIC ACID OR ACETIC ACID

Synonyms

acid calcium phosphate
calcium bisphosphate
calcium phosphate, monobasic
calcium superphosphate
monocalcium orthophosphate

Origin of Product

United States

Nomenclature and Chemical Identity of Calcium Dihydrogen Phosphate

Historical Context of "Calcium Biphosphate" Terminology

The term "this compound" has historical roots, emerging from early chemical investigations into calcium phosphates. Historically, terms such as "superphosphate of lime" and "biphosphate of lime" were used to describe calcium-containing compounds with an excess of phosphoric acid. These early designations, while descriptive for their time, lacked the precision of modern chemical nomenclature. The understanding of its composition and structure has been refined through centuries of chemical research, tracing back to the late 18th century with early studies on bone composition and phosphates nih.govpocketdentistry.comresearchgate.net.

Standardized IUPAC Naming: Calcium Dihydrogen Phosphate (B84403)

The International Union of Pure and Applied Chemistry (IUPAC) provides standardized naming conventions to ensure clarity and consistency in chemical communication. For this compound, the officially recognized IUPAC name is Calcium dihydrogen phosphate nih.govpharmacompass.com. This name accurately reflects the presence of one calcium cation (Ca²⁺) and two dihydrogen phosphate anions (H₂PO₄⁻).

Common Synonyms in Academic Literature: Monocalcium Phosphate (MCP)

In academic literature, research, and various industrial applications, the compound is frequently referred to by several common synonyms. The most prevalent among these is Monocalcium Phosphate (MCP) wikipedia.orgfao.org. Other widely used synonyms include:

Acid calcium phosphate nih.govfao.org

Monocalcium orthophosphate nih.govfao.org

Monobasic calcium phosphate nih.govfao.org

this compound nih.govfao.org

Calcium superphosphate (B1263860) wikipedia.orgfao.org

Phosphoric acid, calcium salt (2:1) nih.gov

These synonyms often highlight different aspects of the compound's chemical nature, such as its acidic properties or its role in fertilizer production.

Hydrated and Anhydrous Forms: Ca(H₂PO₄)₂ and Ca(H₂PO₄)₂·H₂O (MCPM)

Calcium dihydrogen phosphate exists in both anhydrous and hydrated forms, with the monohydrate being particularly common. These forms have distinct chemical formulas and CAS registry numbers.

Anhydrous Form: This form, lacking any associated water molecules, has the chemical formula Ca(H₂PO₄)₂ . Its CAS Registry Number is 7758-23-8 nih.govfao.orgfujifilm.com.

Monohydrate Form: The most frequently encountered form is the monohydrate, which incorporates one molecule of water per formula unit. Its chemical formula is Ca(H₂PO₄)₂·H₂O wikipedia.orgfao.orgfujifilm.comnih.govcymitquimica.comatamankimya.comatamanchemicals.com. This form is often designated as Monocalcium Phosphate Monohydrate (MCPM) and is associated with CAS Registry Number 10031-30-8 wikipedia.orgfujifilm.comcymitquimica.comatamankimya.comatamanchemicals.com.

The presence or absence of water of hydration can influence physical properties such as solubility, stability, and reactivity, making the distinction between these forms important in specific applications.

Data Table: Forms of Calcium Dihydrogen Phosphate

Common Name(s)IUPAC NameChemical FormulaCAS NumberHydration State
Monocalcium Phosphate (MCP), this compoundCalcium Dihydrogen PhosphateCa(H₂PO₄)₂7758-23-8Anhydrous
Monocalcium Phosphate Monohydrate (MCPM)Calcium Dihydrogen Phosphate MonohydrateCa(H₂PO₄)₂·H₂O10031-30-8Monohydrate

List of All Compound Names Mentioned:

this compound

Calcium dihydrogen phosphate

Monocalcium Phosphate (MCP)

Anhydrous monocalcium phosphate (AMCP)

Anhydrous monocalcium phosphate (CMP-A)

Monocalcium phosphate monohydrate (MCPM)

Calcium bis(dihydrogen phosphate)

Phosphoric acid, calcium salt (2:1)

Calcium phosphate, monobasic

Calcium bis(dihydrogenphosphate)

Monocalcium orthophosphate

Monobasic calcium phosphate

Calcium superphosphate

Acid calcium phosphate

Calcium dihydrogen phosphate hydrate (B1144303)

Calcium phosphate monobasic hydrate (1:2:1)

Calcium tetrahydrogen diphosphate (B83284)

Calcium bis(dihydrogenphosphate) hydrate

Primary calcium phosphate hydrate

this compound hydrate

Phosphoric acid, calcium salt, hydrate

Calcium phosphate monobasic monohydrate

Calcium phosphate (Ca(H₂PO₄)₂)

Calcium phosphate (Ca(H₂PO₄)₂·H₂O)

Calcium dihydrogen orthophosphate

Monocalcium phosphate, monobasic

Calcium monobasic phosphate

Calcium bis(dihydrogen Phosphate)

Calcium phosphate (1:2)

Primary Calcium Phosphate

Calcium phosphate monobasic

Monocalcium phosphate hydrate

Synthesis and Preparation Methodologies of Calcium Dihydrogen Phosphate

General Approaches to Synthesis

Calcium dihydrogen phosphate (B84403) can be synthesized through several routes. One prevalent method involves the reaction of calcium carbonate (CaCO₃) with phosphoric acid (H₃PO₄) chalcogen.ro. Another approach utilizes urea (B33335) phosphate and calcium hydroxide, where these reactants are directly reacted under controlled temperature and time google.com. Industrial production often involves processing phosphate rock, where phosphoric acid is used to decompose the rock, followed by separation and purification steps to isolate calcium dihydrogen phosphate google.com.

Influence of Reaction Temperature and Duration

The reaction temperature and duration are critical parameters that dictate the efficiency of monocalcium phosphate (MCP) formation and its final composition. Research indicates that these factors directly influence the content of MCP in the reaction mixture vjs.ac.vn.

Studies have shown that at a reaction temperature of 50°C, increasing the interaction time leads to a higher fraction of monocalcium phosphate. For instance, after approximately 30 minutes, the MCP fraction can reach around 55%, increasing to about 70% by 60 minutes, and stabilizing around 78% after 120 minutes. Concurrently, the fraction of free phosphoric acid decreases as the reaction progresses, while the dicalcium phosphate fraction remains relatively stable or slightly decreases vjs.ac.vn.

Interaction Time (min)Monocalcium Phosphate (MCP) (%)Free Phosphoric Acid (H₃PO₄) (%)Dicalcium Phosphate (DCP) (%)
0~20~75~5
30~55~35~10
60~70~20~10
120~78~15~7

Table 1: Influence of Interaction Duration on Species Fractions at 50°C vjs.ac.vn

Higher reaction temperatures, such as 70°C and 90°C, also show an increase in the MCP fraction with longer reaction times, though the specific quantitative data for these temperatures is less detailed in the provided snippets researchgate.net. In other synthesis methods, such as the decomposition of phosphorites, optimal decomposition temperatures range from 95-100°C with a duration of 40-50 minutes for MCP production preprints.org. For the reaction between urea phosphate and calcium hydroxide, temperatures between 50-70°C and reaction times of 20-50 minutes have been reported google.com.

Role of pH and Solution Concentrations

Controlling the pH and the concentration of reactants is paramount for achieving the desired calcium dihydrogen phosphate product. The initial concentration of phosphoric acid significantly impacts the reaction outcome vjs.ac.vnresearchgate.net. For example, concentrations of 36-42% P₂O₅ or 50-58% H₃PO₄ are noted for MCP production from phosphorites preprints.org. High concentrations of phosphoric acid (60-70%) can, however, favor the disproportionation of monocalcium phosphate into free phosphoric acid and dicalcium phosphate, particularly at lower reaction temperatures researchgate.net.

The pH of the reaction medium is a critical factor in determining the phase composition of calcium phosphates. For the synthesis of calcium dihydrogen phosphate via the reaction of urea phosphate and calcium hydroxide, pH values between 3.0 and 3.5 are typically maintained google.com. Similarly, in reactions involving soluble calcium salts, a pH of 3.3 or 3.5 is often controlled patsnap.comgoogle.com. In broader studies on calcium phosphate precipitation, it has been observed that pH values below 6 tend to favor the formation of dicalcium phosphate anhydrous (DCPA), while pH values above 8 lead to hydroxyapatite (B223615) (HA) researchgate.net. For precipitation of calcium dihydrogen phosphate specifically, low pH values (6-7) are noted to be favorable under conditions of low calcium concentration ajol.info. The acidity of the mother solution directly influences the phase composition of the precipitated calcium phosphates mdpi.com.

ParameterValue/RangeSource(s)Notes
Phosphoric Acid Conc.36-42% P₂O₅ preprints.orgFor MCP from phosphorites
Phosphoric Acid Conc.50-58% H₃PO₄ preprints.orgFor MCP from phosphorites
Phosphoric Acid Conc.60-70% H₃PO₄ researchgate.netHigh concentration; can favor disproportionation at low temperature
Ureaphil Solution Conc.78-82% mass percent google.comReacts with Ca(OH)₂ to form MCP
pH (MCP Synthesis)3.0 - 3.5 google.comUrea phosphate + Ca(OH)₂ method
pH (MCP Synthesis)3.3 patsnap.comgoogle.comReaction with soluble calcium salt
pH (MCP Synthesis)3.5 patsnap.comReaction with soluble calcium salt
pH (General Ca-P)< 6 (for DCPA), > 8 (for HA) researchgate.netHydrothermal synthesis; indicates phase specificity
pH (General Ca-P)6-7 (for Ca dihydrogen phosphate precipitation) ajol.infoLow calcium concentrations
Temperature50°C vjs.ac.vnresearchgate.netStudied for reaction duration influence
Temperature70°C, 90°C researchgate.netStudied for reaction duration influence
Temperature95-100°C preprints.orgDecomposition temperature for MCP from phosphorites
Temperature50-70°C google.comUrea phosphate + Ca(OH)₂ reaction
Reaction Duration120 min (for ~78% MCP at 50°C) vjs.ac.vn
Reaction Duration20 min chalcogen.roPrecipitation from CaCO₃ + H₃PO₄ at ambient temperature
Reaction Duration20-50 min google.comUrea phosphate + Ca(OH)₂ reaction
Reaction Duration40-50 min preprints.orgDecomposition duration for MCP from phosphorites

Table 2: Key Parameters in Calcium Dihydrogen Phosphate Synthesis

Effect of Impurities and Additives on Crystallization

In related systems, impurities such as magnesium (Mg), potassium (K), and sodium (Na) have been observed to facilitate crystal growth, while silicon (Si), iron (Fe), and sodium (Na) can notably alter crystal morphology acs.orgnih.gov. Specific impurity-to-calcium ratios, such as Si/Ca = 0.02, Al/Ca = 0.02, Fe/Ca = 0.06, Mg/Ca = 0.1, K/Ca = 0.088, and Na/Ca = 0.1, have been identified as favorable for CaSO₄ crystal growth acs.orgnih.gov. Phosphonate additives, for instance, act as effective retardants for gypsum crystallization by adsorbing onto crystal surfaces and inhibiting growth acs.org. Malic acids can also modify crystal morphology through selective complexation with active sites on crystal planes nih.gov.

Impurities within phosphogypsum, a byproduct of phosphoric acid production, can include soluble phosphates like calcium dihydrogen phosphate monohydrate. These impurities can influence the properties of derived materials, such as plaster ceramics-silikaty.cz. In other contexts, compounds like sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate have been utilized as porosity agents in the preparation of calcium phosphate materials unimap.edu.my. Research on hydroxyapatite crystallization also demonstrates that additives such as valeric acid and hydroxypropyl beta cyclodextrin (B1172386) can alter the physical, morphological, and thermal characteristics of the crystals yok.gov.tr.

Compound Names

English NameChemical FormulaSynonyms
Calcium Dihydrogen PhosphateCa(H₂PO₄)₂Monocalcium Phosphate (MCP), Monocalcium Phosphate Monohydrate (MCPM) when hydrated

Structural and Morphological Characterization of Calcium Dihydrogen Phosphate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local atomic environments and structural details of solid materials, including calcium phosphates researchgate.netresearchgate.net. For calcium dihydrogen phosphate (B84403), solid-state NMR can provide insights into the phosphate environments, distinguishing between different coordination sites (e.g., Q⁰ vs. Q¹ sites) and identifying various phosphate species present .

Studies have utilized ³¹P and ¹H MAS (Magic Angle Spinning) NMR to probe the local environments and spatial proximities within calcium phosphate compounds researchgate.netresearchgate.net. This technique is invaluable for studying phase transformations and identifying different crystalline or amorphous phosphate phases, which can occur during synthesis or processing researchgate.netresearchgate.net. While specific detailed spectral data for Ca(H₂PO₄)₂·H₂O are not extensively detailed in the provided snippets, the methodology is established for characterizing related calcium phosphates like monetite (CaHPO₄) researchgate.netresearchgate.net, demonstrating its potential for detailed structural analysis of Ca(H₂PO₄)₂·H₂O.

Microstructural and Morphological Analysis

Microstructural and morphological analysis provides information about the physical form, size, and arrangement of particles or crystals, which directly impacts the material's bulk properties.

Scanning Electron Microscopy (SEM) is extensively used to visualize the surface morphology and microstructure of calcium dihydrogen phosphate particles researchgate.netchalcogen.romdpi.comcore.ac.ukacs.orgpreprints.orgscielo.brnih.govrsc.orgacs.orggoogle.comscienceopen.comsemanticscholar.orgpreprints.orgresearchgate.netgoogle.comnih.govnih.gov. SEM reveals a variety of morphologies, including plate-like crystals, aggregates of irregularly-shaped crystals, and lamellar-like grains chalcogen.ronih.govscienceopen.compreprints.orgresearchgate.net. Specific observed morphologies include corn-flake-like and pseudo-needle-like grains researchgate.netnih.gov.

The particle sizes observed via SEM can vary significantly depending on the synthesis method and conditions. Reported sizes range from approximately 200 nm researchgate.netnih.gov to several micrometers, such as 1-3 μm researchgate.net, 2-5 μm scielo.brnih.gov, or a median particle size of around 4 μm mdpi.com. In some studies examining composite materials or granules, SEM has revealed smaller crystal dimensions, with longest dimensions of crystals within granules reported in the range of 50-90 nm google.com. SEM is also instrumental in understanding how synthesis media affect particle morphology chalcogen.ro and in identifying the formation of specific structures like core-shell composites mdpi.com.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the examination of finer microstructural details and crystallite sizes researchgate.netcore.ac.uknih.govsemanticscholar.orgiitb.ac.in. TEM analyses have indicated grain sizes of approximately 200 nm for calcium dihydrogen phosphate particles researchgate.netnih.gov. Furthermore, TEM has been used to reveal nanoscale features such as nano-channels within rod-like structures researchgate.net. In studies involving mechanical processing (milling), TEM has provided crystallite size measurements in the range of 17-22 nm semanticscholar.org.

Characterizing the particle size distribution (PSD) and surface area is crucial for understanding powder flow, reactivity, and dissolution rates. Laser diffraction particle size analyzers, such as the Malvern Mastersizer2000, are commonly used for PSD analysis mdpi.comacs.orgnih.gov. SEM and X-ray Diffraction (XRD) are also employed to evaluate particle sizes chalcogen.rocore.ac.ukacs.orgpreprints.orgscielo.brnih.govrsc.orggoogle.comsemanticscholar.orgpreprints.orgresearchgate.netgoogle.comnih.govupc.edu.

Reported particle sizes vary, with values ranging from nanometer scale (~200 nm researchgate.netnih.gov) to micrometer scale (e.g., 1-3 μm researchgate.net, 2-5 μm scielo.brnih.gov, 4 μm median mdpi.com, 20-50 μm length core.ac.uk). The specific surface area, typically measured by the Brunauer-Emmett-Teller (BET) method, provides information about the available surface for interactions. Reported BET surface areas for calcium phosphate granules are around 22-25 m²/g google.com, with some materials indicating specific surface areas of 75 m²/g or more google.com. Particle size and distribution can be significantly influenced by the synthesis medium chalcogen.ro and the presence of impurities acs.orgnih.gov.

The porous structure of calcium phosphate materials, particularly in applications like bone cements or scaffolds, is a critical factor influencing mechanical properties and biological interactions upc.edunih.govnih.govdiva-portal.org. Techniques like micro-computed tomography (microCT) and mercury intrusion porosimetry (MIP) are utilized to quantify porosity and pore size distribution nih.govnih.govdiva-portal.org.

Total porosities can range from approximately 29.0% diva-portal.org to over 65% for certain calcium phosphate granules google.com. Pore size distributions can be broad, with average pore sizes reported around 130 μm and pores ranging from 7 to 350 μm nih.gov. The specific porous network is highly dependent on the processing methods and the inclusion of porogens or additives during synthesis upc.edunih.gov. SEM can also be employed to characterize surface porosity and morphology nih.gov.

Thermal Analysis Techniques

Thermal analysis methods, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), are essential for understanding the thermal behavior, stability, and phase transitions of calcium dihydrogen phosphate researchgate.netchalcogen.romdpi.comacs.orgrsc.orge3s-conferences.orggoogle.comresearchgate.netgoogle.com. These techniques reveal information about dehydration processes, decomposition pathways, and the formation of new phases upon heating.

Calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) undergoes dehydration upon heating, involving the sequential loss of water molecules. This process typically begins at temperatures between 50°C and 100°C chalcogen.roresearchgate.net and continues through several stages, with significant mass losses observed in various temperature ranges chalcogen.roresearchgate.net. For instance, a loss of approximately 7.14% corresponds to the removal of one water molecule , while total dehydration can account for mass losses between 19.65% and 21.48%, indicating the loss of multiple water molecules chalcogen.rorsc.org.

The dehydration process is often characterized by endothermic events, which can be detected by DSC. Peaks associated with dehydration have been reported around 180°C and 260°C google.com. As heating continues, temperatures above 200°C can lead to the formation of anhydrous calcium phosphate species, such as amorphous calcium pyrophosphate (CaH₂P₂O₇) or calcium metaphosphate (Ca(PO₃)₂) researchgate.netchalcogen.rorsc.orgresearchgate.netgoogle.com. The thermal stability and decomposition profile can be influenced by impurities present in the material e3s-conferences.org.

Summary of Thermal Decomposition Stages for Ca(H₂PO₄)₂·H₂O:

Process StageTemperature Range (°C)Observed Mass Loss (%)Associated Transformation
Dehydration (Initial)50 – 150~6.56 – 8.35Loss of crystallization water chalcogen.ro
Dehydration (Mid)150 – 208~3.36 – 3.95Further water loss, potential intermolecular condensation chalcogen.ro
Dehydration (Final)295 – 500~2.85 – 4.02Completion of water removal chalcogen.ro
Anhydrous Formation> 200-Formation of anhydrous calcium phosphates (e.g., pyrophosphates) researchgate.netresearchgate.netgoogle.com

Note: Specific temperature ranges and mass losses can vary based on experimental conditions and sample preparation.

Compound Names Mentioned:

Common NameChemical NameChemical Formula (Anhydrous)Chemical Formula (Monohydrate)
Calcium biphosphateCalcium dihydrogen phosphateCa(H₂PO₄)₂Ca(H₂PO₄)₂·H₂O
Monocalcium phosphateCalcium dihydrogen phosphateCa(H₂PO₄)₂Ca(H₂PO₄)₂·H₂O
Acid calcium phosphateCalcium dihydrogen phosphateCa(H₂PO₄)₂Ca(H₂PO₄)₂·H₂O
Monocalcium phosphate monohydrateCalcium dihydrogen phosphate monohydrate-Ca(H₂PO₄)₂·H₂O

Chemical Reactivity and Phase Transformations of Calcium Dihydrogen Phosphate

Reactions with Specific Ions and Molecules in Solution

Interactions with Metallic Ions (e.g., Cu, Zn, Co)

The presence of divalent metallic ions such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) can significantly impact the behavior of calcium dihydrogen phosphate (B84403) in solution. These interactions often involve the formation of insoluble precipitates or the substitution of metallic ions into calcium phosphate structures.

Studies have shown that when calcium dihydrogen phosphate reacts with sulfates of copper, zinc, and cobalt in dilute solutions (0.01 M) at molar ratios of 1:1, calcium sulfate (B86663) and the corresponding hydrogen phosphates of these metals are formed pocketdentistry.comresearcher.life. This process can involve the hydrolysis of calcium dihydrogen phosphate followed by an exchange reaction with the metal sulfates pocketdentistry.com. The addition of phosphoric acid during these reactions can prevent hydrolysis and lead to the formation of water-insoluble metal dihydrophosphates pocketdentistry.comresearcher.life. Furthermore, in calcium phosphate structures like apatite, calcium ions (Ca²⁺) can be partially or completely substituted by other divalent cations, including Cu²⁺, Co²⁺, and Zn²⁺ google.com. This substitution mechanism contributes to the immobilization of these metallic ions within the phosphate matrix.

Interactive Data Table: Interactions with Metallic Ions

Metallic IonObserved Interactions/Precipitates with Ca(H₂PO₄)₂Key Influencing Factors
Copper (Cu²⁺)Formation of calcium sulfate and copper hydrogen phosphates; substitution in apatite structuresMolar ratio, presence of phosphoric acid, pH, temperature pocketdentistry.comresearcher.lifegoogle.com
Zinc (Zn²⁺)Formation of calcium sulfate and zinc hydrogen phosphates; substitution in apatite structuresMolar ratio, presence of phosphoric acid, pH, temperature pocketdentistry.comresearcher.lifegoogle.com
Cobalt (Co²⁺)Formation of calcium sulfate and cobalt hydrogen phosphates; substitution in apatite structuresMolar ratio, presence of phosphoric acid, pH, temperature pocketdentistry.comresearcher.lifegoogle.com

Reactions with Organic Acids (e.g., Oxalic Acid)

Organic acids, such as oxalic acid, can interact with calcium ions derived from calcium dihydrogen phosphate, leading to the formation of insoluble calcium oxalate (B1200264) salts. This reaction is significant in various contexts, including biological systems and industrial processes.

Oxalic acid reacts with calcium ions to produce calcium oxalate, a compound with very low solubility in water mdpi.comresearchgate.net. This reaction can occur even when calcium dihydrogen phosphate itself is soluble under specific conditions, as calcium oxalate precipitates readily mdpi.com. The reaction can be represented as: Ca²⁺ (aq) + C₂O₄²⁻ (aq) → CaC₂O₄ (s)

The presence of oxalic acid can also influence the behavior of calcium phosphates. For instance, in calcareous soils, oxalic acid can chelate calcium ions, reducing the formation of insoluble calcium phosphates and potentially increasing phosphorus availability researchgate.net.

Interactive Data Table: Reactions with Organic Acids

Organic AcidReaction Product with Calcium from Ca(H₂PO₄)₂Solubility of Product
Oxalic AcidCalcium Oxalate (CaC₂O₄)Very Low mdpi.comresearchgate.net

Precipitation Kinetics and Control

The precipitation of calcium phosphates, including those derived from calcium dihydrogen phosphate, is a complex process governed by both thermodynamic and kinetic factors. Understanding these factors is crucial for controlling the resulting solid phases, particle size, and morphology.

The precipitation process generally involves nucleation, the initial formation of stable solid nuclei, followed by crystal growth. Key factors influencing these processes include:

pH: pH is a critical determinant of calcium phosphate phase formation. For example, monocalcium phosphate monohydrate (MCPM) is considered thermodynamically stable at pH values around 2, while dicalcium phosphate dihydrate (DCPD) is stable below pH 4.2, and hydroxyapatite (B223615) (HAp) is most stable at pH 4.2 and above asianpubs.org.

Supersaturation: Higher levels of supersaturation generally lead to faster nucleation and growth rates, often resulting in smaller, less crystalline particles acs.org.

Temperature: Temperature affects reaction rates and the solubility of different calcium phosphate phases acs.org.

Ionic Strength: The presence of other ions in the solution can influence solubility products and act as nucleation sites or be incorporated into growing crystals acs.org.

Presence of Seed Materials: Using seed crystals can influence the nucleation and growth of specific calcium phosphate phases acs.org.

Control over precipitation can be achieved by carefully manipulating these parameters, such as controlling the rate of reactant addition, pH adjustments, and temperature management acs.orgresearcher.life.

Interactive Data Table: Factors Affecting Calcium Phosphate Precipitation

FactorEffect on Precipitation Rate (General Trend)Effect on Particle Size (General Trend)
pH (Increasing)Varies; favors less soluble phases at higher pHVaries; influences morphology
SupersaturationIncreasesDecreases
TemperatureGenerally increases reaction ratesVaries
Ionic StrengthCan increase or decreaseCan influence aggregation
Seed MaterialsCan promote specific phase formationCan influence crystal habit

Thermodynamic Stability and Phase Diagrams

The thermodynamic stability of calcium dihydrogen phosphate and its potential transformations into other calcium phosphate phases are best understood through phase diagrams. These diagrams illustrate the stable solid phases under specific conditions of temperature, pressure, and chemical potential (often represented by ion activities).

Calcium dihydrogen phosphate (Ca(H₂PO₄)₂) is generally stable in acidic to neutral aqueous solutions asianpubs.orgresearchgate.net. As the pH of the solution increases, the phosphate species shift from dihydrogen phosphate (H₂PO₄⁻) to hydrogen phosphate (HPO₄²⁻) and then to phosphate (PO₄³⁻) ions. This change in speciation favors the formation of less soluble calcium phosphate phases. Consequently, calcium dihydrogen phosphate can transform into or coexist with dicalcium phosphate (CaHPO₄), octacalcium phosphate (OCP), and ultimately hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), which is the most thermodynamically stable calcium phosphate phase under neutral to alkaline conditions asianpubs.orgresearchgate.netasianpubs.org.

Phase diagrams, often plotted as solubility isotherms against pH, map out the regions of stability for various calcium phosphate compounds. These diagrams are essential for predicting which phase will precipitate or remain stable under given environmental conditions asianpubs.orgumass.eduresearchgate.net. For instance, at pH values below approximately 4.2, dicalcium phosphate dihydrate (DCPD) is more stable than hydroxyapatite, while monocalcium phosphate monohydrate (MCPM) is the most stable phase at very low pH levels (around pH 2) asianpubs.org.

Interactive Data Table: Calcium Phosphate Phase Stability (Illustrative)

Phase NameChemical FormulaStability Conditions (General)
Monocalcium Phosphate (MCP)Ca(H₂PO₄)₂Acidic to neutral pH asianpubs.org
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂ONeutral to slightly acidic pH (< 4.2) asianpubs.orgasianpubs.org
Dicalcium Phosphate Anhydrous (DCPA)CaHPO₄Neutral pH asianpubs.org
Octacalcium Phosphate (OCP)Ca₈(HPO₄)₂(PO₄)₄·5H₂ONeutral to slightly alkaline pH asianpubs.org
Hydroxyapatite (HAp)Ca₁₀(PO₄)₆(OH)₂Neutral to alkaline pH (> 4.2); most stable phase asianpubs.orgasianpubs.org
Tricalcium Phosphate (TCP)Ca₃(PO₄)₂Neutral to alkaline pH asianpubs.org

Interactions with Other Chemical and Biological Systems Fundamental Mechanisms

Fundamental Biomineralization Mechanisms

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calcium biphosphate and its related calcium phosphate (B84403) precursors are central to the formation of hydroxyapatite (B223615), the primary mineral component of bone and teeth.

The formation of crystalline hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] in biological systems is a complex process that often involves the transformation of less stable calcium phosphate precursors. youtube.com Various calcium phosphate phases, including amorphous calcium phosphate (ACP), dicalcium phosphate dihydrate (DCPD; CaHPO₄·2H₂O), and octacalcium phosphate (OCP; Ca₈H₂(PO₄)₆·5H₂O), are considered precursors in the formation of biological apatite. whiterose.ac.ukjst.go.jp

Monocalcium phosphate, due to its high solubility, can act as a source of calcium and phosphate ions, which can then precipitate as less soluble phases. researchgate.net Studies have shown that monocalcium phosphate can induce greater hydroxyapatite mineral formation compared to tricalcium phosphate in certain composite materials. researchgate.net

Dicalcium phosphate dihydrate is metastable under physiological conditions and can convert to more stable phases like OCP and hydroxyapatite. whiterose.ac.uknih.gov This conversion is a key step in some biomineralization pathways. tandfonline.comhilarispublisher.com The hydrolysis of anhydrous dicalcium phosphate (DCPA; CaHPO₄) to form hydroxyapatite is influenced by factors such as pH, with the size and morphology of the resulting hydroxyapatite crystals being pH-dependent. nih.gov

Octacalcium phosphate is also considered a significant precursor to hydroxyapatite in bone and tooth formation. jst.go.jpnii.ac.jp It has a layered crystal structure that can incorporate various ions and molecules, and it can hydrolyze to form an apatitic structure. nih.govnih.gov The presence of OCP can stimulate bone formation to a greater extent than synthetic hydroxyapatite. jst.go.jp

The transformation of these precursors to hydroxyapatite is a critical aspect of bone and tooth development and regeneration. youtube.com The specific pathway and the intermediates involved can be influenced by the local biological environment.

The interaction between calcium phosphate minerals and organic macromolecules, particularly collagen and non-collagenous proteins (NCPs), is fundamental to the controlled formation of bone and teeth. researchgate.net Type I collagen, the primary organic component of bone, is believed to act as a template for the nucleation and oriented growth of apatite crystals. nih.gov The specific stereochemistry of collagen polypeptides is thought to provide binding sites for calcium and phosphate ions within the "hole" and "overlap" regions of the collagen fibrils, initiating mineralization. nih.gov

Non-collagenous proteins play a crucial role in regulating the kinetics of mineral formation and crystal morphology. researchgate.netnih.gov Proteins such as osteocalcin (B1147995) and osteopontin (B1167477) can interact with hydroxyapatite crystals and influence their growth. researchgate.netnih.gov Osteocalcin concentration has been shown to be negatively correlated with the rate of crystal formation and crystal size, leading to a more ordered hydroxyapatite structure. nih.gov Conversely, osteopontin can promote the faster formation of calcium phosphate crystals and may act as a growth site. researchgate.netnih.gov The lack of a folded structure in osteopontin is thought to facilitate its adsorption to the crystal surface through multiple ionic bonds with calcium ions. researchgate.net

The interaction is often electrostatic, involving the charged groups on the proteins and the ions on the crystal surface. The adsorption of these proteins can "pin" the growth steps on the crystal surface, thereby controlling its size and shape. researchgate.net

Table 1: Key Proteins in Calcium Phosphate Biomineralization and Their Functions
ProteinFunction in Biomineralization
Collagen Type I Provides a structural scaffold and template for the nucleation and oriented growth of apatite crystals. nih.gov
Osteocalcin Regulates crystal growth, with higher concentrations leading to smaller, more ordered hydroxyapatite crystals. nih.gov
Osteopontin Can promote faster crystal formation and act as a growth site, potentially leading to less ordered crystals. researchgate.netnih.gov

The surface properties of calcium phosphate materials, including their chemistry, topography, and surface physics, significantly influence their interaction with cells. nih.govfrontiersin.org These interactions are critical for the biocompatibility and osteointegration of implant materials.

Cell adhesion to calcium phosphate surfaces is a crucial initial step that is mediated by the adsorption of extracellular matrix proteins, such as fibronectin and vitronectin. nih.gov Osteoblasts, the bone-forming cells, attach to these surfaces via transmembrane adhesion proteins called integrins, which bind to specific motifs in the adsorbed proteins. nih.gov The production of extracellular collagen by osteoblasts further strengthens their attachment to the calcium phosphate substrate. nih.gov

The surface characteristics of calcium phosphate can affect cell behavior in several ways:

Surface Chemistry: The ionic composition and charge of the surface can influence which proteins are adsorbed from the surrounding biological fluids and their conformation. This, in turn, affects cell attachment and subsequent cellular activities. nih.gov

Surface Topography: The roughness and micro- and macroporosity of the material can alter the way cells adhere and organize. frontiersin.org For instance, an array of amorphous calcium phosphate nanoparticles has been shown to improve cell spreading, reduce apoptosis, and increase the proliferation and differentiation of osteoblastic cells on hydrophobic surfaces. nih.gov

Ionic Exchange: Calcium phosphate surfaces undergo dissolution and reprecipitation processes in a biological environment, leading to local changes in ion concentrations. nih.gov The release of calcium and phosphate ions can directly influence cellular signaling pathways involved in bone formation. nih.gov

Studies have shown that osteoblasts exhibit good attachment and proliferation on porous beta-tricalcium phosphate coatings, with upregulated expression of genes involved in cell adhesion (integrin β1) and bone formation (bone morphogenetic protein-2). nih.gov

The phosphate buffer system is an important component of the body's mechanism for maintaining acid-base balance, particularly within cells and in urine where its concentration is higher. litfl.comjove.com This system consists of dihydrogen phosphate ions (H₂PO₄⁻) acting as a weak acid and hydrogen phosphate ions (HPO₄²⁻) acting as a weak base. litfl.com The relevant equilibrium at physiological pH is:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

The pKa for this equilibrium is approximately 6.8, which is close to the normal physiological pH, making it an effective buffer. litfl.com When excess acid (H⁺) is added to the system, it is consumed by reacting with HPO₄²⁻ to form H₂PO₄⁻. Conversely, when a base is added, it reacts with H₂PO₄⁻ to form HPO₄²⁻ and water.

In the context of the entire body, the vast reservoir of calcium phosphate salts in bone tissue can be considered an alkali reserve. litfl.comyoutube.com During prolonged metabolic acidosis, the breakdown of bone mineral can release phosphate and carbonate ions into the bloodstream, which helps to buffer the excess acid. litfl.com Furthermore, the blood mineral buffering system involves the formation of calciprotein particles, which are complexes of calcium phosphate and serum proteins that keep surplus mineral ions in suspension. nih.gov

Crystallization Control in Pathological Biomineralization

Studies on Urinary Stone Formation (e.g., Brushite Crystals)

This compound, in the form of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), is more commonly known as brushite in the context of urinary stone disease. iosrjournals.org Brushite stones represent a significant type of calcium phosphate calculi and are often considered a precursor phase for the formation of more stable hydroxyapatite stones. researchgate.netnih.gov

The formation of brushite crystals is highly dependent on specific physicochemical conditions within the urine. nih.govjci.org Key determinants for brushite stone formation have been identified through case-control studies. These include:

Elevated Urinary pH: Brushite precipitation is highly favored in a urinary pH range of approximately 6.5 to 6.8. plos.orguchicago.edu

Hypercalciuria: An increased excretion of calcium in the urine is a major risk factor. plos.orguchicago.edu

Diminished Urinary Citrate (B86180): Citrate is a natural inhibitor of calcium crystal formation. Lower levels of citrate excretion increase the risk of brushite precipitation. plos.org

Interestingly, studies have found that urinary phosphate excretion is not consistently associated with an increased risk of brushite stone formation. plos.org The supersaturation of urine with respect to calcium and phosphate ions is the fundamental driving force, and once a critical limit is exceeded, spontaneous precipitation of crystals can occur. nih.gov The presence of brushite in stones is associated with a higher likelihood of requiring treatments like extracorporeal shock wave lithotripsy (ESWL) compared to calcium oxalate (B1200264) stones. researchgate.net

Urinary Risk Factor Finding in Brushite Stone Formers Significance Reference
Urinary pH Significantly higher (often >6.5)Highly favors brushite precipitation plos.orguchicago.edu
Urinary Calcium Significantly higher (Hypercalciuria)Increases supersaturation of calcium phosphate plos.org
Urinary Citrate Significantly lowerReduced inhibition of crystal formation plos.org
Urinary Phosphate Not significantly associated with riskSuggests calcium and pH are primary drivers plos.org

Inhibition of Crystal Growth by Natural Extracts and Inhibitors

The control of brushite crystal nucleation and growth is a key strategy in preventing the formation of calcium phosphate urinary stones. Research has explored the efficacy of various natural compounds and extracts in inhibiting this process, often using in vitro gel growth techniques that simulate conditions of stone formation. iosrjournals.orgnih.gov

A variety of substances have demonstrated inhibitory effects on the growth of brushite crystals.

Herbal Extracts: Aqueous extracts from plants such as Tribulus terrestris and Bergenia ligulata have been shown to cause a significant inhibition of brushite crystal growth. nih.gov Similarly, extracts of Boerhaavia diffusa have been found to inhibit the growth of struvite crystals, another phosphate-based stone, suggesting a broader potential for some herbal remedies in managing phosphate calculi. thescipub.com

Natural Food Components: An Ayurvedic preparation of horsegram broth (kulitth-yush) was found to significantly inhibit crystal growth. ijpsr.com The addition of lemon juice, a natural source of citric acid, to this preparation further enhanced the reduction in crystal size. ijpsr.com

Specific Inhibitors: Weak organic acids are potent inhibitors. Citric acid and tartaric acid have both been proven to be effective. iosrjournals.orgresearchgate.net Tartaric acid, found in tamarind, can chelate calcium ions, and its addition to a supernatant solution has been shown to completely stop the nucleation of brushite crystals in experimental models. iosrjournals.orgresearchgate.net

These studies indicate that both natural extracts and specific chemical inhibitors can interfere with the crystallization process, reducing the size and number of brushite crystals formed. iosrjournals.orgnih.govijpsr.com

Inhibitor Source Observed Effect on Brushite Crystals Reference
Tribulus terrestris ExtractPlantAppreciable inhibition of crystal growth nih.gov
Bergenia ligulata ExtractPlantAppreciable inhibition of crystal growth nih.gov
Horsegram Broth (Kruth yush)LegumeSignificant inhibition of crystal growth ijpsr.com
Lemon JuiceFruitEffective reduction in crystal size, enhanced by combination with horsegram broth ijpsr.com
Citric AcidChemicalDose-dependent reduction in crystal size ijpsr.com
Tartaric AcidChemical / TamarindGood inhibitor of crystal growth; can stop nucleation iosrjournals.orgresearchgate.net

Computational and Theoretical Modeling of Calcium Dihydrogen Phosphate

Modeling of Precipitation and Growth Kinetics

Computational and theoretical modeling provides crucial insights into the complex mechanisms governing the precipitation and growth of calcium dihydrogen phosphate (B84403) and related calcium phosphate phases from solution. These models, ranging from thermodynamic equilibrium calculations to atomistic simulations, help elucidate the kinetic pathways of nucleation and crystal growth.

Thermodynamic-kinetic models are frequently employed to describe the evolution of solid phase formation. For instance, studies on calcium phosphate formation in dilute solutions under biomimetic conditions (pH 7.4, 37.0 °C) have shown that the process is consistent with the initial formation of dicalcium phosphate dihydrate (DCPD, brushite), which dominates the nucleation rate. This is followed by a rapid transformation into more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (B223615) (HA), which then dominate the growth rate. nih.gov The classical nucleation theory has been shown to describe these experimental results effectively, with the growth of the solid phase being limited by the diffusion of Ca²⁺ ions. nih.gov

Kinetic studies performed at various pH levels and degrees of supersaturation reveal that the formation of stable hydroxyapatite is often preceded by one or more precursor phases, in agreement with Ostwald's rule of stages. uu.nl For example, at a pH of 6.7 and a temperature of 26°C, the growth of octacalcium phosphate has been described by a mononuclear growth model with a fourth-order dependence on relative supersaturation. uu.nl The subsequent heterogeneous formation of hydroxyapatite on the surface of OCP can be described by a polynuclear growth model. uu.nl

At the atomic level, molecular dynamics (MD) simulations are used to investigate the very early stages of nucleation, often referred to as prenucleation. researchgate.netnih.gov These simulations model the interactions between calcium and phosphate ions in aqueous solutions to understand the formation, structure, and stability of prenucleation clusters. nih.gov Classical molecular dynamics and free energy methods suggest that negatively charged calcium phosphate complexes can form and remain stable in solution. nih.gov Ab initio molecular dynamics simulations have been used to study the structure and stability of these complexes, finding that a complex with a Ca/P ratio of 1:3 is particularly favored thermodynamically over free ions. whiterose.ac.uk These computational approaches provide evidence that the aggregation of such prenucleation clusters is a likely pathway to nucleation and crystallization. researchgate.netwhiterose.ac.uk

The kinetic rate coefficients for precipitation can be determined by fitting models to experimental data. In multi-species systems, precipitation can be dominated by one mineral, with minor co-precipitation of others. uq.edu.au Kinetic models often incorporate parameters for nucleation, growth, and coarsening to predict the evolution of precipitate microstructures over time. nims.go.jp

Phase Stability and Transformation Predictions

Computational modeling is a powerful tool for predicting the stability of different calcium phosphate phases and the pathways of their transformation under various conditions. Thermodynamic models are central to these predictions, often utilizing the calculation of saturation indices (SI) to determine which solid phases are likely to precipitate or dissolve. nih.gov

In biomimetic systems, thermodynamic modeling across a range of pH values can predict the sequence of precipitation. For example, in a simulated body fluid system with a Ca/P molar ratio of 1, solutions are undersaturated with respect to all solid phases at a pH below 4. nih.gov At a pH of around 4, co-precipitation of dicalcium phosphate dihydrate (DCPD) and hydroxyapatite (HA) is predicted, while at higher pH levels, DCPD becomes the more stable phase, though other phases may co-precipitate. nih.gov These models can successfully forecast the transformation of DCPD precursors into more stable phases like octacalcium phosphate and hydroxyapatite, predictions which are often confirmed by experimental kinetic studies. nih.govresearchgate.net

The stability of calcium dihydrogen phosphate is also highly dependent on temperature. Thermal analysis combined with kinetic modeling can predict long-term stability under different storage conditions. For instance, studies on the dehydration of calcium hydrogen phosphate dihydrate show that the loss of structural water begins around 80°C, leading to the formation of an amorphous phase. netzsch.com The extent and duration of this amorphous phase are dependent on the heating rate. netzsch.com Kinetic models like "Kinetics Neo" can be used to simulate the mass loss over time at various temperatures, predicting, for example, that at 30°C a mass loss of over 3% might occur after six months, increasing to over 5% at 50°C. netzsch.com The final product of thermal decomposition at temperatures above 500°C is typically calcium polyphosphate. chalcogen.ro

The transformation of amorphous calcium phosphate (ACP) into crystalline phases is another critical area of study. The kinetics of this conversion can be influenced by various ions. For example, magnesium ions are known to stabilize ACP by reducing its solubility, thereby increasing the induction period before transformation to hydroxyapatite occurs. researchgate.net

Table 2: Predicted Phase Transformations of Calcium Dihydrogen Phosphate

Initial Phase Conditions Predicted Stable/Intermediate Phase(s) Modeling/Prediction Method Reference
Dicalcium Phosphate Dihydrate (DCPD) Simulated Body Fluid (pH > 4) Octacalcium Phosphate (OCP), Hydroxyapatite (HA) Thermodynamic Modeling (Saturation Indices) nih.govresearchgate.net
Calcium Hydrogen Phosphate Dihydrate Heating (~80-220°C) Amorphous Calcium Phosphate Thermal Analysis netzsch.com
Calcium Dihydrogen Phosphate Monohydrate Heating (>500°C) Calcium Polyphosphate (Ca(PO₃)₂) Thermal Analysis (TG/DTA) chalcogen.ro

Advanced Modifications and Doping Strategies in Calcium Dihydrogen Phosphate Systems

Ionic Substitutions and Their Structural Effects

The incorporation of various ions into the crystal lattice of calcium phosphates, such as calcium dihydrogen phosphate (B84403), can induce significant structural changes. These alterations are largely dependent on the type, concentration, and ionic radius of the dopant ion relative to the substituted host ion (typically Ca²⁺).

Magnesium (Mg²⁺) is a crucial ion in natural biological apatites. researchgate.net Its substitution for calcium (Ca²⁺) in synthetic calcium phosphate systems has been extensively studied. Due to the smaller ionic radius of Mg²⁺ (0.720 Å) compared to Ca²⁺ (1.00 Å), its incorporation into a calcium phosphate lattice, such as β-tricalcium phosphate (β-TCP), results in a contraction of the unit cell and a decrease in lattice parameters. nih.govnajah.edu This substitution can distort the crystal lattice, which often leads to a reduction in the crystallinity of the resulting material, particularly in hydroxyapatite (B223615) (HA) structures. nih.govnih.gov The presence of magnesium can also decrease the thermal stability of hydroxyapatite. preprints.org Experimental and theoretical studies have shown that an increase in magnesium content leads to a decrease in the lattice parameters and unit cell volume of Mg-substituted hydroxyapatite (Mg-HA). preprints.orgmdpi.com The specific calcium crystallographic site (Ca1 or Ca2) substituted by magnesium influences the extent of these changes. preprints.orgresearchgate.net

Table 1: Effects of Magnesium (Mg²⁺) Substitution on Calcium Phosphate Structures

Property Effect of Mg²⁺ Substitution Supporting Research Findings
Lattice Parameters Decrease in unit cell parameters and volume. najah.edupreprints.orgmdpi.com The smaller ionic radius of Mg²⁺ compared to Ca²⁺ causes lattice contraction. nih.govnajah.edu
Crystallinity Reduction in crystallinity. nih.govnih.gov Substitution by Mg²⁺ introduces distortion into the crystal lattice. nih.gov
Thermal Stability Decreased thermal stability of hydroxyapatite. preprints.org Thermal decomposition of Mg-HA can lead to a mixture of HA, magnesium oxide, and Mg-substituted β-TCP. preprints.org

| Phase Stability | Stabilizes the β-TCP phase at higher temperatures. nih.govcsic.es | Delays the transformation of β-TCP to the α-TCP phase. nih.gov |

Strontium (Sr²⁺) substitution has garnered significant interest due to its beneficial role in bone remodeling. mdpi.com Unlike magnesium, strontium has a larger ionic radius (0.118 nm) than calcium (0.100 nm). mdpi.com Consequently, the substitution of Ca²⁺ with Sr²⁺ in calcium phosphate lattices, such as hydroxyapatite, leads to a linear expansion of the lattice constants and an increase in the unit cell size. nih.govmdpi.com This structural expansion can destabilize the structure, resulting in increased solubility. mdpi.com Strontium can replace calcium across the entire composition range in isomorphous structures like hydroxyapatite. mdpi.com The substitution also significantly influences the morphological properties of calcium phosphate crystals, promoting the formation of highly symmetric pseudo-hexagonal or hexagonal structures. mdpi.comfrontiersin.org

Table 2: Effects of Strontium (Sr²⁺) Substitution on Calcium Phosphate Structures

Property Effect of Sr²⁺ Substitution Supporting Research Findings
Lattice Parameters Linear expansion of lattice constants and unit cell volume. mdpi.com The larger ionic radius of Sr²⁺ compared to Ca²⁺ causes lattice expansion. mdpi.com
Crystal Morphology Leads to the formation of highly symmetric pseudo-hexagonal or hexagonal crystal shapes. mdpi.comfrontiersin.org Strontium influences crystal growth, promoting specific habits. mdpi.com
Solubility Increases the solubility of the substituted material. mdpi.com The larger size of the Sr²⁺ ion destabilizes the crystal structure. mdpi.com

| Phase Formation | Can lead to the formation of various phases including brushite, monetite, and different polymorphs of HA depending on concentration and pH. frontiersin.org | At 50% replacement of Ca by Sr, an amorphous product can form. cambridge.org |

Various other ions are used as dopants to impart specific properties to calcium phosphate materials.

Zinc (Zn): Zinc is an important trace element in bone and is known to stimulate osteoblastic activity. nih.gov Doping with zinc can lead to the formation of zinc-substituted hydroxyapatite. mdpi.com Studies have shown that zinc dopants can improve the densification and microstructure of calcium phosphate materials after sintering. researchgate.net

Silicon (Si): The substitution of phosphate groups (P⁵⁺) with silicate (B1173343) ions (Si⁴⁺) can increase the solubility of calcium phosphate materials by introducing crystal defects. nih.gov Depending on the synthesis conditions and molar ratios (Ca/P, Ca/(P+Si)), it is possible to form either silicon-containing hydroxyapatite (Si-HA) or silicon-stabilized tricalcium phosphate (Si-TCP). scientific.netresearchgate.net

Fluoride (B91410) (F): Fluoride ions can substitute for hydroxyl (OH⁻) groups in the apatite structure to form fluorapatite, which is known for its increased stability and lower solubility. Fluoride can be incorporated into amorphous calcium phosphate (ACP) without altering its fundamental physicochemical properties, and this doping can result in a faster conversion to the crystalline apatite phase. frontiersin.orgnih.gov

Iron (Fe): Iron (Fe³⁺) doping has a profound impact on the crystallization of amorphous calcium phosphate. The presence of Fe³⁺ ions can completely prevent the formation of α-tricalcium phosphate (α-TCP), which is typically the first phase to crystallize from non-substituted ACP upon heating. rsc.org Instead, calcium-deficient hydroxyapatite (CDHA) is formed at a significantly lower temperature. rsc.org The synthesis of calcium phosphates with iron can lead to the formation of a double calcium iron orthophosphate [Ca₉Fe(PO₄)₇] as the main phase. scielo.br

Aluminum (Al): Aluminum is another element that has been used as a dopant in calcium phosphate systems, often detected in trace amounts on treated surfaces. frontiersin.org

Impact of Doping on Phase Composition and Crystallinity

Ionic doping is a powerful tool to control the phase composition and degree of crystallinity of calcium phosphate materials. These properties are critical as they directly influence the material's solubility, degradation rate, and mechanical strength. nih.gov

The introduction of dopants can affect lattice parameters and dissolution kinetics. researchgate.net For instance, Mg²⁺ substitution in hydroxyapatite can decrease its crystallinity due to lattice distortion. nih.govnih.gov Conversely, it can stabilize the β-TCP phase by delaying its transformation to α-TCP at high temperatures. nih.gov

Strontium substitution can lead to complex phase behaviors. Depending on the Sr²⁺ concentration and the pH of the synthesis environment, various crystallographic phases can be formed, including brushite, monetite, and different polymorphs of hydroxyapatite (monoclinic and hexagonal). frontiersin.org At a 50% substitution of calcium by strontium, the resulting product can be amorphous. cambridge.org

Zinc doping also alters the phase composition. In some syntheses, the addition of zinc ions has been shown to cause the disappearance of the β-TCP phase and the appearance of zinc-doped hydroxyapatite and dicalcium phosphate dihydrate (DCPD). mdpi.com The amount of DCPD formed often increases with higher zinc concentrations. mdpi.com

The effect of iron doping is particularly notable. The presence of Fe³⁺ ions radically changes the crystallization pathway of amorphous calcium phosphate, preventing the formation of α-TCP and instead promoting the crystallization of calcium-deficient hydroxyapatite at a lower temperature. rsc.org This CDHA phase subsequently converts to β-TCP, also at a reduced temperature compared to undoped systems. rsc.org The simultaneous doping with multiple ions, such as Fe²⁺ and Mg²⁺, can result in the formation of phases that are not typically observed with single-ion doping, such as octacalcium phosphate hydrogen and calcium phosphate chloride hydroxide. scirp.org

Table 3: Influence of Various Dopants on Phase Composition and Crystallinity

Dopant Ion Effect on Phase Composition & Crystallinity
Magnesium (Mg²⁺) Reduces crystallinity in HA. nih.gov Stabilizes β-TCP phase by delaying β-to-α transformation. nih.gov
Strontium (Sr²⁺) Can form brushite, monetite, or different HA polymorphs based on concentration and pH. frontiersin.org An amorphous phase may form at ~50% substitution. cambridge.org
Zinc (Zn²⁺) Can lead to the disappearance of β-TCP and the formation of Zn-doped HA and DCPD. mdpi.com
Iron (Fe³⁺) Prevents α-TCP formation from amorphous calcium phosphate, leading to the formation of calcium-deficient HA at lower temperatures. rsc.org
Silicon (Si⁴⁺) Can be used to synthesize silicon-containing HA or silicon-stabilized α-TCP. scientific.net
Fluoride (F⁻) Promotes the formation of more stable and less soluble fluorapatite. Can accelerate the crystallization of ACP to apatite. nih.gov

| Fe²⁺ & Mg²⁺ (co-doping) | Can lead to the formation of octacalcium phosphate hydrogen and calcium phosphate chloride hydroxide. scirp.org |

Surface Functionalization for Specific Interactions

Modifying the surface of calcium dihydrogen phosphate and related calcium phosphate materials is a key strategy for tailoring their interactions with biological systems or other materials. Surface functionalization can be achieved through various methods, including the adsorption or covalent attachment of organic molecules.

One approach involves using polymers to stabilize nanoparticles and introduce functional groups. For example, polyethyleneimine (PEI) can be used as a coating for surface functionalization. nih.gov Another method utilizes a dual-template system with poly (diallyl-dimethyl ammonium (B1175870) chloride) (PDADMAC) and poly (acrylate sodium) (PAS), where electrostatic interactions guide the self-assembly and regulate the growth of calcium phosphate nanoparticles. nih.gov Organic bisphosphonates have been synthesized to act as surface modifiers, creating highly stable and redispersible amorphous calcium phosphate nanoparticles. rhhz.net

Covalent attachment provides a more robust method for functionalization. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to covalently attach proteins and even ultrasmall gold nanoparticles to the surface of silica-coated calcium phosphate nanoparticles. mdpi.com It is also possible to directly react the surface of nano-calcium hydroxyapatite with molecules such as stearic acid, succinic anhydride, and 2-aminoethyl dihydrogen phosphate to introduce specific functional groups like carboxylates. iaea.org

Advanced coating techniques have also been developed. A laser-assisted biomimetic process (LAB process) allows for the area-specific coating of calcium phosphate onto chemically stable polymer substrates like poly(etheretherketone) (PEEK), enhancing their surface properties. plos.org

Hybrid Material Development (e.g., with Polymers, Ceramics)

The development of hybrid materials that combine calcium phosphates with polymers or other ceramics offers a pathway to create composites with synergistic properties, overcoming the limitations of the individual components.

Polymer-ceramic composites are widely explored to enhance the mechanical properties of brittle calcium phosphate ceramics and to add bioactivity to otherwise inert polymers. elsevier.es For instance, incorporating calcium and phosphate ions into a silica-based organic-inorganic hybrid network (e.g., SiO₂/PTHF/PCL-diCOOH) has been shown to significantly increase the material's strength and toughness. frontiersin.org Calcium phosphate cements can be reinforced with biodegradable polymer fibers, which can also serve as a vehicle for drug delivery. researchgate.net For dental applications, experimental composites have been developed containing a methacrylate-functionalized calcium phosphate component to improve compatibility between the inorganic filler and the resin matrix. ravellispa.it

Hydrogels can be combined with calcium phosphates to create hybrid layers on scaffolds. For example, a hydrogel/calcium phosphate layer can be co-deposited on 3D printed poly(lactic acid) scaffolds to create a soft, water-rich interface for improved biological interaction. mdpi.com

Hybrid materials can also be formed with other ceramics. For example, ceramic materials within the Na₂O-CaO-P₂O₅ system can be produced by firing cement-salt stones made from powder mixtures of calcium citrate (B86180) tetrahydrate, monocalcium phosphate monohydrate, and sodium dihydrogen phosphate. mdpi.com This process results in multiphase ceramics containing biocompatible phases like β-calcium pyrophosphate and sodium-substituted tricalcium phosphate. mdpi.com

Fundamental Mechanisms in Materials Science Applications

Bioceramics and Hard Tissue Engineering (Fundamental Aspects)

In the field of hard tissue engineering, calcium biphosphate is a critical component in some self-setting bone cements. Unlike more stable calcium phosphates like hydroxyapatite (B223615) or β-tricalcium phosphate (B84403), it is not typically used to fabricate pre-formed, sintered porous scaffolds due to its high solubility. Instead, its utility lies in its ability to react in an aqueous environment to form a hardened, biocompatible material in situ.

The primary mechanism by which materials containing this compound support bone healing is through osteoconductivity. After implantation as part of a cement, the material acts as a scaffold for new bone growth. The process begins with the dissolution of the highly soluble this compound. This dissolution releases calcium and phosphate ions, locally increasing their concentration and leading to the precipitation of less soluble, more stable calcium phosphate phases, such as dicalcium phosphate dihydrate (brushite) and ultimately a non-stoichiometric, bone-like carbonated hydroxyapatite. nih.govmdpi.com This newly formed apatite layer provides a favorable surface for the adsorption of extracellular matrix proteins (e.g., fibronectin, vitronectin), which in turn facilitates the attachment, proliferation, and differentiation of osteoprogenitor cells. nih.gov

This sequence of events is a hallmark of osteoconductive materials, where the biomaterial provides the appropriate physical and chemical cues to guide the growth of bone from the surrounding host tissue into the defect. nih.govresearchgate.net The release of calcium and phosphate ions from the dissolving cement can directly influence the behavior of bone cells. nih.gov Studies on composite cements containing this compound have shown that their extracts can promote the proliferation, migration, and osteogenic differentiation of bone marrow stromal cells in vitro, as evidenced by increased alkaline phosphatase (ALP) activity and the expression of osteogenic marker genes like Runx2 and Osteocalcin (B1147995).

The role of this compound in osteoinductivity—the ability to induce new bone formation in a non-osseous environment—is less direct and not well established for the compound alone. researchgate.net Osteoinduction is a complex process generally attributed to specific material properties like microporosity and surface chemistry that concentrate endogenous bone morphogenetic proteins (BMPs). nih.gov While the apatite phase formed from this compound-containing cements creates a microenvironment that supports bone formation, the intrinsic osteoinductive potential is generally considered a property of the resulting structure and chemistry rather than the initial this compound itself. nih.gov

When used in a bone cement, this compound contributes to the formation of a material that can integrate closely with the host bone tissue. Histological studies of calcium phosphate cements implanted in cortical bone defects show that the material makes tight contact with the bone, without the formation of an intervening fibrous tissue layer, which is a key indicator of biocompatibility and osseointegration. nih.gov

At the microscopic level, a seamless interface can form between the set cement and the bone. This interface is sometimes characterized by an electron-dense line, indicating a direct chemical bond. nih.gov Osteoblasts are observed actively depositing new bone matrix directly onto the surface of the cement. nih.gov

The degradation of the cement and its replacement by new bone is a cell-mediated process. The resorption mechanism involves the activity of osteoclasts, which are responsible for breaking down bone tissue. Osteoclasts are observed at the cement-bone interface, actively resorbing the material. nih.gov This resorption creates space for new bone to form, a process often referred to as "creeping substitution." researchgate.net Additionally, smaller particles that may fragment from the cement can be phagocytosed by macrophages. nih.govresearchgate.net The acidic microenvironment created by osteoclasts and macrophages can further accelerate the dissolution of the calcium phosphate material, releasing more calcium and phosphate ions that can be used by osteoblasts to build new bone. nih.gov This dynamic interplay between material resorption and bone formation is crucial for the successful remodeling of the defect site.

While this compound is not typically the primary material for fabricating sintered porous scaffolds, the design principles for such scaffolds in bone tissue engineering are well-established and provide context for the requirements of any bone substitute. An ideal scaffold should mimic the architecture of trabecular bone to facilitate tissue ingrowth and vascularization. mdpi.com

Key design principles include:

Interconnected Macroporosity: Pores in the range of 100-1000 μm are essential to allow for cell migration, tissue infiltration, and the formation of blood vessels (angiogenesis) throughout the scaffold. nih.gov

Microporosity: The presence of smaller pores, typically less than 20 μm, on the surface of the scaffold struts increases the surface area available for protein adsorption and cell attachment. nih.gov This micro-roughness can also enhance the local ionic exchange and influence cell differentiation.

Mechanical Properties: The scaffold must possess sufficient mechanical strength to withstand physiological loads during the healing process, yet it should ideally degrade at a rate that allows for the gradual transfer of load to the newly forming bone. researchgate.net

Biodegradability: The scaffold should be resorbable, breaking down into non-toxic products that can be metabolized by the body. nih.gov The degradation rate should ideally match the rate of new bone formation.

The high solubility of this compound presents a significant challenge for its use as a primary scaffold material using traditional fabrication methods like high-temperature sintering, which would chemically transform it. researchgate.net However, its properties are leveraged in the context of injectable, self-setting cements, where it acts as a reactive component to form a microporous apatitic structure in situ. nih.gov The porosity of these cements is largely determined by the liquid-to-powder ratio used during mixing.

Fundamental Properties of Ideal Bone Scaffolds
PropertyDescriptionTypical Range/Value
Porosity The percentage of void space in the scaffold, crucial for cell and nutrient transport.> 50%
Macropore Size Size of interconnected pores for tissue ingrowth and vascularization.100 - 1000 µm
Micropore Size Size of pores on the scaffold material surface for cell attachment and ionic exchange.< 20 µm
Compressive Strength Ability to withstand compressive forces; should match the target bone tissue (e.g., trabecular bone).2 - 12 MPa (for trabecular bone)
Biodegradability The ability of the material to be resorbed by the body over time.Rate should match bone formation rate

Dental Materials Science (Mechanistic Studies)

In dental applications, this compound is utilized for its ability to deliver a high concentration of calcium and phosphate ions to the tooth surface, promoting the remineralization of demineralized enamel, which is the initial stage of a dental carious lesion.

Natural tooth remineralization is a process where calcium and phosphate ions from saliva are deposited back into the crystal voids of demineralized enamel. wikipedia.org this compound can augment this process by acting as a source of these essential ions. The fundamental mechanism involves a series of chemical reactions initiated by the high solubility of this compound in the aqueous oral environment.

The proposed mechanism is as follows:

Dissolution: Upon contact with saliva, this compound (Ca(H₂PO₄)₂) rapidly dissolves, releasing calcium ions (Ca²⁺) and dihydrogen phosphate ions (H₂PO₄⁻). The solution becomes locally acidic due to the nature of the dihydrogen phosphate ion.

Acidic Etching and Nucleation: This transiently acidic environment can act as a mild etchant on the enamel surface, slightly roughening it at a microscopic level. This process can expose the underlying crystal structure and create nucleation sites for new mineral deposition.

Precipitation of Precursor Phases: The released calcium and phosphate ions increase the local supersaturation with respect to other calcium phosphate phases. This leads to the precipitation of less soluble precursor phases, such as dicalcium phosphate dihydrate (DCPD, or brushite).

Conversion to Apatite: Over time, in the near-neutral pH environment of saliva, these precursor phases can convert into a more stable and less soluble carbonated hydroxyapatite, which is structurally and chemically similar to the natural mineral of enamel. sphinxsai.com

This mechanism effectively delivers the building blocks of enamel directly to the tooth surface where they are needed. Furthermore, studies have shown that pretreatment of enamel with a gel containing monocalcium phosphate monohydrate can significantly enhance the uptake of fluoride (B91410) into the enamel. nih.gov The fluoride can then be incorporated into the newly formed mineral, creating fluorapatite, which is more resistant to acid dissolution than the original hydroxyapatite, thus providing enhanced protection against future caries attacks.

Dental enamel is a highly organized hierarchical structure composed primarily of hydroxyapatite crystals arranged into long, thin structures called enamel rods or prisms. nih.gov These rods are separated by an interprismatic region, which has a different crystal orientation. The remineralization process ideally involves the regrowth of mineral on the existing, partially demineralized crystal remnants in a way that preserves the original microstructural orientation. This is known as epitaxial growth.

When this compound is used as a remineralizing agent, its interaction with the enamel microstructure is key to its efficacy. The release of calcium and phosphate ions at the enamel surface creates a localized environment that is supersaturated with respect to apatite minerals. This high ionic concentration can drive the growth of new mineral onto the available crystal surfaces of the enamel rods and inter-rod enamel. nih.govceramics.org

The goal is to achieve epitaxial growth, where the newly formed crystals align with the crystallographic orientation of the underlying enamel crystals, effectively repairing the lesion without creating a structurally distinct boundary. nih.gov Materials composed of calcium phosphate ion clusters have been shown to form a precursor layer that can induce this type of seamless, epitaxial crystal growth, regenerating the hierarchical structure of the natural enamel. nih.govnih.gov While direct microscopic evidence for this process specifically with this compound is part of ongoing research, its function as a provider of calcium and phosphate ions is consistent with the requirements for such biomimetic mineralization. The initial mild etching effect may also remove surface debris and expose the pristine crystal lattice of the enamel rods, providing a clean template for epitaxial regrowth.

Phases Involved in this compound-Mediated Remineralization
PhaseChemical FormulaRole in the Mechanism
This compound (MCPM) Ca(H₂PO₄)₂·H₂OInitial reactant; highly soluble source of Ca²⁺ and PO₄³⁻ ions.
Dicalcium Phosphate Dihydrate (Brushite) CaHPO₄·2H₂OMetastable precursor phase that precipitates on the enamel surface.
Carbonated Hydroxyapatite Ca₁₀(PO₄,CO₃)₆(OH)₂Stable end-product; structurally similar to natural enamel mineral.
Fluorapatite Ca₁₀(PO₄)₆F₂Formed in the presence of fluoride; more acid-resistant than hydroxyapatite.

Material Stability, Solubility, and Bioresorbability (Fundamental Investigations)

In the field of materials science, particularly concerning bioceramics and biomaterials, the stability, solubility, and bioresorbability of a compound are fundamental properties that dictate its potential applications. This compound, more formally known as monocalcium phosphate, is a highly significant material in this context. Its behavior in aqueous and physiological environments is complex, involving dissolution, hydrolysis, and phase transformation, which are critical to its function in applications such as self-setting bone cements and resorbable scaffolds.

Material Stability

The stability of monocalcium phosphate is highly dependent on the surrounding environment, specifically the pH of aqueous solutions and temperature.

Aqueous Stability and Hydrolysis: Monocalcium phosphate monohydrate (MCPM), the hydrated form of this compound, is stable only in highly acidic aqueous solutions, typically at a pH below 2. unibe.ch In less acidic or neutral solutions, it undergoes incongruent dissolution, meaning it dissolves while simultaneously transforming into other, more stable calcium phosphate phases. unibe.chacs.org When MCPM is dissolved in water, it creates an acidic solution and tends to dissociate, precipitating less soluble dicalcium phosphates like monetite (DCPA) or brushite (DCPD) while releasing free phosphoric acid. unibe.chacs.orgresearchgate.net This transformation can be represented by the following reversible reaction:

Ca(H₂PO₄)₂·H₂O → CaHPO₄ + H₃PO₄ + H₂O

This instability and transformation are central to the setting mechanism of certain calcium phosphate cements, where the dissolution of MCPM and subsequent precipitation of less soluble phases like brushite lead to the hardening of the cement. nih.govcore.ac.uk The transition from a metastable brushite phase to a more stable monetite equilibrium can be accelerated in solutions with lower pH and higher ionic strength. unibe.ch

Thermal Stability: Upon heating, monocalcium phosphate monohydrate undergoes a multi-stage thermal decomposition. The process begins with the loss of its water of crystallization, followed by intramolecular condensation of the dihydrogen phosphate ions. jmaterenvironsci.comresearchgate.net Further heating leads to the formation of amorphous products, which then crystallize into calcium acid pyrophosphate (CaH₂P₂O₇) and, at higher temperatures (above 400°C), into long-chain calcium polyphosphates, specifically calcium metaphosphate [Ca(PO₃)₂]n. acs.orgacs.orgacs.org The total mass loss during this process corresponds to the removal of all water molecules, including both crystalline and constitutional water. jmaterenvironsci.com

Solubility

Monocalcium phosphate is one of the most soluble calcium phosphate salts, a property that is critical for its role as a reactant in materials like bone cements. nih.govkarger.com However, quantifying its solubility is complex due to its tendency to hydrolyze and precipitate other phases.

Research Findings on Solubility: Early literature often reported low solubility values for MCPM, which was likely due to the observation of its conversion to less soluble products like monetite. acs.org However, more recent investigations have clarified its high solubility. Studies have determined the solubility of MCPM to be approximately 783.1 g/L (or 78.31 g/100 mL) in water. acs.orgresearchgate.netacs.org The dissolution is rapid, but the resulting saturated solution is unstable and will precipitate dicalcium phosphates. acs.org

The solubility of all calcium phosphate compounds is strongly pH-dependent, with solubility increasing significantly as the pH decreases. nih.govkarger.comumass.edu Because MCPM is an acidic salt, its solubility isotherm has a smaller negative slope compared to more basic salts like hydroxyapatite, meaning its solubility increases less dramatically with a drop in pH compared to the basic salts. karger.com

Solubility of Monocalcium Phosphate Monohydrate (MCPM)
ParameterValueReference
Solubility in Water783.1 g/L acs.orgresearchgate.netacs.org
Aqueous StabilityStable only at pH < 2 unibe.ch
Dissolution BehaviorIncongruent; dissolves while transforming into less soluble phases (e.g., monetite, brushite) unibe.chacs.org

Bioresorbability

Bioresorbability refers to the process by which a material is broken down and resorbed by the body over time. For calcium phosphate-based biomaterials, this is a crucial property that allows the implant to be gradually replaced by new bone tissue. elsevier.esscholaris.ca The bioresorbability of a calcium phosphate material is directly linked to its physicochemical properties, primarily its solubility and stability in the physiological environment. elsevier.esnih.gov

Mechanisms of Resorption: The biodegradation of calcium phosphate materials occurs through two primary mechanisms:

Passive Resorption (Chemical Dissolution): This involves the dissolution of the material driven by the local pH and ionic concentrations in the physiological fluid. elsevier.es Materials with higher solubility products will dissolve more readily.

Active Resorption (Cell-Mediated): This is a biological process carried out by cells, primarily macrophages and osteoclasts. scholaris.canih.govresearchgate.net The material may first undergo physical disintegration into smaller particles, which are then phagocytosed (engulfed) by macrophages. nih.govresearchgate.net Osteoclasts can also attach to the material's surface, creating an acidic microenvironment that demineralizes and resorbs the matrix. nih.govadamopouloslab.com

Bioresorbability of Monocalcium Phosphate-Derived Materials: Monocalcium phosphate itself is generally too soluble and acidic to be used directly as an implant material. Instead, it is a key reactive component in cements that set to form more stable, yet still resorbable, phases like brushite (DCPD). nih.gov The bioresorbability of the final cement product is therefore determined by the properties of this brushite phase.

The general order of solubility, and thus the expected rate of passive bioresorption, for common calcium phosphate phases at physiological pH decreases as follows:

Relative Solubility of Calcium Phosphate Phases at Physiological pH (~7.3-7.4)
Calcium Phosphate PhaseAbbreviationIncreasing Stability / Decreasing Solubility ⟶
α-Tricalcium Phosphateα-TCPLess Stable / More Soluble
β-Tricalcium Phosphateβ-TCP
Octacalcium PhosphateOCP
Carbonate Apatite-
HydroxyapatiteHAMore Stable / Less Soluble

Note: This table provides a general ranking. Monocalcium phosphate (MCPM) and Dicalcium phosphates (DCPD, DCPA) are more soluble than α-TCP but are typically precursors that transform into other phases in cements. nih.govelsevier.es

Environmental Chemistry and Geochemical Interactions of Calcium Phosphates

Role in Phosphorus Cycling in Aquatic and Soil Systems

Calcium phosphates are integral to the phosphorus cycle, which describes the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.org Unlike other major biogeochemical cycles, the atmosphere plays a minor role in the movement of phosphorus. khanacademy.org In soils, phosphorus is primarily stored in and cycles between inorganic and organic forms. umn.eduaces.edu The inorganic forms include primary minerals like apatite and secondary minerals such as calcium, iron, and aluminum phosphates. aces.edu

The availability of phosphorus for plant uptake is largely governed by soil pH. In alkaline or calcareous soils, soluble phosphorus reacts with calcium to form sparingly soluble calcium phosphates, reducing its immediate availability. umn.edu Conversely, in acidic soils, phosphorus tends to precipitate with iron and aluminum. umn.edu The transformation of phosphorus between soluble and insoluble forms is a dynamic process involving precipitation, dissolution, adsorption, and desorption reactions. umn.eduaces.edu

In aquatic systems, the precipitation of phosphate (B84403) minerals, including calcium phosphates in high-pH waters, represents a significant sink for phosphorus. ufl.edu This process can help regulate nutrient levels and mitigate eutrophication, a condition of excessive nutrient enrichment in water bodies that can lead to harmful algal blooms. wikipedia.orgufl.edu The phosphorus cycle in aquatic environments is influenced by factors such as pH, the presence of other ions, and the activity of microorganisms. wikipedia.org

Inhibition of Calcium Phosphate Precipitation in Environmental Contexts

The precipitation of calcium phosphates in natural environments is often hindered by the presence of various ions and organic compounds. nih.gov These inhibitors can affect the rate of precipitation and the type of calcium phosphate phase that forms, ultimately influencing the bioavailability of phosphorus. nih.gov

Several common ions found in soil and water can inhibit the formation of crystalline calcium phosphates like hydroxyapatite (B223615). Magnesium ions (Mg²⁺) are particularly effective inhibitors, promoting the formation of more soluble amorphous calcium phosphate (ACP) phases. nih.gov This inhibition occurs because Mg²⁺ can be incorporated into the structure of the forming calcium phosphate precipitate, preventing the development of a well-ordered crystalline lattice. nih.gov

Sulfate (B86663) ions (SO₄²⁻) have a less pronounced inhibitory effect on hydroxyapatite formation compared to magnesium. nih.gov While sulfate can reduce the initial rate of precipitation, its impact diminishes over time. nih.gov

Carbonate ions (CO₃²⁻) can also influence calcium phosphate precipitation. At a pH of 8.0, carbonate significantly slows down the precipitation rate of phosphate. nih.gov This is attributed to the formation of ion pairs between carbonate and calcium, which reduces the concentration of free calcium ions available to react with phosphate. nih.govresearchgate.net However, at higher pH values (≥ 9.0), the inhibitory effect of carbonate is less significant. nih.gov Carbonate can also be incorporated into the structure of hydroxyapatite, substituting for phosphate and decreasing its crystallinity. nih.gov

Organic matter, which is abundant in many soils and aquatic systems, can significantly inhibit the precipitation of calcium phosphates. Humic acid, a major component of soil organic matter, has been shown to suppress the formation of hydroxyapatite by adsorbing onto the newly formed crystal nuclei. nih.govnih.gov This leads to the formation of a more soluble amorphous calcium phosphate phase. nih.gov

Oxalic acid can almost completely prevent the precipitation of hydroxyapatite. nih.gov This is due to the preemptive formation of calcium oxalate (B1200264), which is less soluble than calcium phosphate under certain conditions, thereby reducing the availability of calcium ions for phosphate precipitation. nih.gov

Fundamental Mechanisms of Phosphorus Recovery and Immobilization

The recovery of phosphorus from wastewater and the immobilization of phosphorus in contaminated soils are critical environmental management strategies. Calcium phosphates play a central role in these processes. One of the primary methods for phosphorus recovery from wastewater is through induced precipitation of calcium phosphates, often in the form of hydroxyapatite or amorphous calcium phosphate. frontiersin.orgacs.org This is typically achieved by adding a source of calcium, such as calcium hydroxide, and adjusting the pH to alkaline conditions to promote precipitation. frontiersin.org The recovered calcium phosphate can then be potentially reused as a fertilizer. frontiersin.org

In soil remediation, the addition of phosphate-containing materials can immobilize heavy metals by promoting the formation of insoluble metal phosphates. The mechanisms involved in this process include ion exchange, surface complexation, and dissolution-precipitation reactions. nih.gov For example, the addition of bone meal, which is primarily composed of calcium phosphate, to metal-contaminated soils has been shown to reduce the release of heavy metals by forming stable metal phosphates. nih.gov

Interaction with Heavy Metals and Pollutants (Adsorption Mechanisms)

Calcium phosphates, particularly apatite minerals, have a strong capacity to adsorb and immobilize heavy metals and other pollutants from aqueous solutions. matec-conferences.orgmatec-conferences.org This makes them promising materials for environmental remediation. The primary mechanisms for the removal of heavy metals by calcium phosphates include:

Ion Exchange : Cations in the aqueous solution, such as Ni²⁺, Cu²⁺, Co²⁺, and Cd²⁺, can substitute for Ca²⁺ ions in the apatite structure. matec-conferences.orgresearchgate.net

Surface Complexation : Heavy metal ions can form complexes with the phosphate and hydroxyl groups on the surface of the calcium phosphate mineral. nih.govmdpi.com

Dissolution-Precipitation : The dissolution of the original calcium phosphate mineral can be followed by the precipitation of a new, more stable metal-substituted phosphate phase. nih.govmatec-conferences.org

The efficiency of heavy metal removal by calcium phosphates is influenced by several factors, including the pH of the solution, temperature, the concentration of the metal ions, and the specific surface area and crystallinity of the calcium phosphate material. nih.gov For instance, the adsorption of copper ions onto a calcium phosphate adsorbent has been shown to be most effective at a pH of 4.5 and a temperature of 45 °C. nih.gov

The interaction of calcium phosphates with pollutants is not limited to heavy metals. These materials have also been investigated for the removal of other contaminants, such as chromate, from water. mdpi.com

Interactive Data Table: Factors Inhibiting Calcium Phosphate Precipitation

InhibitorMechanism of InhibitionEffect on Precipitate
Ions
Magnesium (Mg²⁺)Incorporation into the precipitate structure, preventing crystallization. nih.govFormation of more soluble amorphous calcium phosphate (ACP). nih.gov
Sulfate (SO₄²⁻)Reduces the initial precipitation rate. nih.govLess impact on the final precipitate compared to other inhibitors. nih.gov
Carbonate (CO₃²⁻)Forms ion pairs with Ca²⁺, reducing its availability. nih.govresearchgate.net Can substitute for phosphate in the crystal lattice. nih.govDecreases the crystallinity of hydroxyapatite. nih.gov
Organic Matter
Humic AcidAdsorbs onto newly formed crystal nuclei, suppressing growth. nih.govnih.govPromotes the formation of amorphous calcium phosphate (ACP). nih.gov
Oxalic AcidPreemptive formation of calcium oxalate, depleting available Ca²⁺. nih.govAlmost complete inhibition of hydroxyapatite precipitation. nih.gov
Other
Biogenic SilicaCan act as a nucleation site, promoting precipitation. nih.govMay have a less significant overall impact compared to other inhibitors. nih.gov

Future Research Directions in Calcium Dihydrogen Phosphate Science

Advanced Characterization Techniques for In Situ Studies

A critical frontier in understanding the dynamic processes involving calcium dihydrogen phosphate (B84403) is the use of advanced characterization techniques for in situ studies. These methods are crucial for observing the material's behavior in real-time under specific environmental conditions, providing insights that are not achievable through conventional ex situ analysis.

Future research will likely focus on the application and refinement of techniques such as:

In situ electrochemical Raman spectroscopy : This technique can dynamically monitor the structural evolution of materials in real-time. researchgate.net Its application to calcium dihydrogen phosphate could reveal dynamic structure-performance relationships during chemical reactions, helping to elucidate reaction mechanisms at the molecular level. researchgate.net

Synchrotron-based X-ray diffraction and scattering : These high-resolution techniques can be employed to track the crystallographic changes and phase transformations of calcium dihydrogen phosphate during its formation and subsequent reactions. This would provide invaluable data on the kinetics of these processes.

Environmental Scanning Electron Microscopy (ESEM) : ESEM allows for the imaging of hydrated samples, which would enable the direct observation of dissolution, precipitation, and phase conversion processes of calcium dihydrogen phosphate in aqueous environments.

Atomic Force Microscopy (AFM) : High-speed AFM can be used to visualize crystal growth and dissolution at the nanoscale and in real-time, providing a direct understanding of the surface dynamics of calcium dihydrogen phosphate.

These advanced in situ characterization techniques are expected to provide a wealth of data on the transient states and reaction pathways of calcium dihydrogen phosphate, which have been challenging to capture with traditional methods. researchgate.net

Rational Design of Calcium Dihydrogen Phosphate for Tailored Reactivity

The ability to precisely control the reactivity of calcium dihydrogen phosphate is essential for its application in areas such as cements and biomaterials. researchgate.netrsc.org Future research will move towards a "rational design" approach, where the material's properties are tailored for specific functions. This involves a deep understanding of the factors that govern its reactivity.

Key research directions in this area include:

Control of Physicochemical Properties : Investigations will focus on how parameters such as particle size, crystallinity, and specific surface area influence the dissolution and reaction kinetics of calcium dihydrogen phosphate. researchgate.net For instance, it is known that for other calcium phosphates like tricalcium phosphate (TCP), a smaller particle size leads to a higher surface area and thus increased reactivity. researchgate.net

Doping with Trace Elements : The introduction of specific ions into the crystal lattice of calcium dihydrogen phosphate could significantly alter its stability and reactivity. Future studies will explore the effects of various dopants on the material's properties.

Surface Modification : Grafting organic molecules onto the surface of calcium dihydrogen phosphate particles can be used to manipulate their surface properties and control their interaction with the surrounding environment. nih.gov This could be used to either enhance or inhibit reactivity as needed.

The ultimate goal of this research is to develop a predictive understanding of how to synthesize calcium dihydrogen phosphate with a predefined reactivity profile.

Integration with Multiscale Modeling Approaches

Multiscale modeling is becoming an indispensable tool for understanding complex materials like calcium dihydrogen phosphate, where phenomena occur across a wide range of length and time scales. nih.gov This computational approach bridges the gap between the atomic level and the macroscopic properties of the material. pan.pl

Future research will focus on developing and integrating various modeling techniques:

Atomistic Simulations : Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) will be used to investigate the fundamental interactions at the atomic and molecular level. chemrxiv.org This can provide insights into crystal structure, surface chemistry, and the initial stages of dissolution. researchgate.net

Mesoscale Modeling : Coarse-graining techniques can be used to simulate larger systems and longer timescales, providing information on processes like nucleation, crystal growth, and the formation of microstructures. nih.gov

Continuum Models : At the macroscopic level, continuum models can be used to predict the bulk properties of materials, such as the mechanical strength and resorption rate of calcium phosphate cements. lsu.edu

A key challenge and area of future research will be the effective coupling of these different modeling scales to create comprehensive and predictive models of calcium dihydrogen phosphate behavior in various environments. houstonmethodist.org

Modeling ScaleFocus of InvestigationExamples of Techniques
Atomic ScaleCrystal structure, surface energy, molecular interactionsDensity Functional Theory (DFT), Molecular Dynamics (MD)
MesoscaleNucleation, crystal growth, microstructure formationCoarse-grained modeling, Phase-field models
MacroscaleBulk mechanical properties, dissolution ratesFinite Element Method (FEM)

Exploration of Novel Synthesis Pathways

The synthesis method used to produce calcium dihydrogen phosphate has a profound impact on its properties. chalcogen.ro While traditional methods like precipitation are well-established, future research will explore novel synthesis pathways to create materials with unique characteristics. chalcogen.ro

Promising areas for future investigation include:

Solvothermal and Hydrothermal Synthesis : These methods, which involve carrying out the synthesis in a solvent at elevated temperatures and pressures, can offer precise control over particle size, morphology, and crystallinity. nih.gov

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction times and lead to the formation of materials with different properties compared to conventional heating methods. researchgate.net

Sonochemical Synthesis : The use of high-intensity ultrasound during synthesis can create unique reaction conditions, leading to the formation of nanostructured materials with high reactivity. nih.gov

Electrosynthesis : This approach involves the electrochemical deposition of calcium phosphate coatings, which could be a method for producing conformal coatings of calcium dihydrogen phosphate on various substrates. rsc.org

Flame-Spray Synthesis : This technique can be used to produce nanoparticles of calcium phosphates with varying Ca/P ratios, which could be used as highly reactive precursors for cements. rsc.org

The exploration of these and other novel synthesis routes will open up new possibilities for creating calcium dihydrogen phosphate-based materials with tailored properties.

Understanding Complex Multi-Phase Calcium Phosphate Systems

Future research will need to address the following:

Phase Transformation Mechanisms : A deeper understanding of the mechanisms by which calcium dihydrogen phosphate transforms into other phases, such as dicalcium phosphate dihydrate (DCPD), octacalcium phosphate (OCP), or hydroxyapatite (B223615) (HA), is needed. omicsonline.org This includes the identification of any metastable intermediate phases that may form during these transformations. semanticscholar.orgomicsonline.org

Kinetics of Phase Conversion : Quantifying the rates of these phase transformations under different conditions (e.g., pH, temperature, presence of inhibitors or promoters) is crucial for controlling the long-term performance of materials.

Influence of Biological Molecules : In biological environments, the presence of proteins and other organic molecules can significantly influence the stability and transformation of calcium phosphate phases. Elucidating these interactions is a key area for future research.

A more complete understanding of these complex multi-phase systems will be essential for the development of next-generation calcium phosphate-based materials.

Elucidation of Molecular-Level Interactions in Complex Biological Environments

For biomedical applications, a detailed understanding of the interactions between calcium dihydrogen phosphate and biological components at the molecular level is paramount. This knowledge is essential for designing materials that elicit the desired biological response.

Future research in this area will focus on:

Protein Adsorption : Investigating the selective adsorption of proteins onto the surface of calcium dihydrogen phosphate and how this influences subsequent cellular responses.

Cell-Material Interactions : Understanding the mechanisms by which cells interact with the surface of calcium dihydrogen phosphate, including cell attachment, proliferation, and differentiation.

Ion Exchange and Dissolution in Physiological Fluids : Studying the dissolution behavior and ion exchange processes that occur when calcium dihydrogen phosphate is exposed to complex biological fluids, which contain a variety of ions and organic molecules.

Advanced surface characterization techniques and computational modeling will be key to unraveling these complex molecular-level interactions.

Q & A

Q. What are the standard synthesis protocols for calcium biphosphate, and how do reaction conditions influence crystallinity and phase purity?

this compound (Ca(H₂PO₄)₂) is typically synthesized via acid-base reactions between calcium carbonate and phosphoric acid under controlled pH and temperature. For monohydrate forms, stoichiometric ratios (e.g., 1:2 molar ratio of CaCO₃ to H₃PO₄) and slow crystallization at 25–40°C are critical to avoid byproducts like dicalcium phosphate . Characterization using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms phase purity, with deviations in pH or temperature leading to amorphous phases or secondary compounds like hydroxyapatite .

Q. How do researchers characterize the solubility and stability of this compound in aqueous environments?

Solubility is assessed via pH-stat titration or equilibrium studies in buffered solutions (pH 2–7). This compound exhibits higher solubility in acidic conditions (pH < 4.5), making it suitable for acidic drug delivery systems. Stability is monitored using dynamic light scattering (DLS) for particle size changes and inductively coupled plasma (ICP) spectroscopy for ion release profiles. Precipitation of secondary phases (e.g., hydroxyapatite) at neutral pH requires controlled ion concentration buffers .

Q. What are the primary applications of this compound in biomaterial research?

Its high solubility and calcium/phosphate ion release make it a candidate for bone cement precursors, dental remineralization agents, and pH-responsive drug carriers. In vitro studies often pair it with polymers (e.g., chitosan) to modulate degradation kinetics, validated via simulated body fluid (SBF) immersion and cell viability assays (e.g., MC3T3 osteoblasts) .

Advanced Research Questions

Q. How can researchers optimize biphasic calcium phosphate (BCP) formulations incorporating this compound for enhanced osteoinduction?

BCP systems (e.g., hydroxyapatite/β-tricalcium phosphate blends) require precise control of sintering temperatures (900–1100°C) and this compound ratios (10–30 wt%) to balance resorption rates and mechanical strength. Advanced techniques like mercury intrusion porosimetry (MIP) quantify pore size distribution (optimal: 100–500 µm), while in vivo models (e.g., rabbit femoral defects) assess bone ingrowth via micro-CT and histomorphometry .

Q. What methodologies resolve contradictions in this compound’s role in nanoparticle synthesis?

Discrepancies in nanoparticle morphology (e.g., nanoshells vs. aggregates) arise from NaOH concentration and Ca²⁺/PO₄³⁻ molar ratios. Systematic Design of Experiments (DoE) with variables like pH (8–12) and aging time (6–48 hrs) can identify optimal conditions. Transmission electron microscopy (TEM) and zeta potential measurements correlate synthesis parameters with colloidal stability .

Q. How do computational models improve the design of this compound-based drug delivery systems?

Molecular dynamics (MD) simulations predict drug adsorption on this compound surfaces, validated via in vitro release assays (e.g., Franz diffusion cells). Density Functional Theory (DFT) calculates binding energies for drugs like simvastatin, guiding functionalization strategies (e.g., plasma polymerization) to enhance loading efficiency .

Q. What advanced techniques evaluate the biological response to this compound composites in soft tissue applications?

Subcutaneous implantation in rodent models, followed by immunohistochemistry (IL-6, TNF-α markers), quantifies inflammatory responses. Synchrotron-based X-ray fluorescence (XRF) maps elemental distribution at implantation sites, while µ-Raman spectroscopy identifies phase transformations in situ .

Methodological Guidelines

  • Synthesis Reproducibility : Document reaction parameters (pH, temperature, stirring rate) and validate phase purity via XRD/Rietveld refinement .
  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to isolate variables causing discrepancies in solubility or bioactivity data .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (e.g., IACUC) and include detailed surgical methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.